molecular formula C12H6Br4O B1530801 2,3',5',6-Tetrabromodiphenyl ether CAS No. 446254-41-7

2,3',5',6-Tetrabromodiphenyl ether

Cat. No.: B1530801
CAS No.: 446254-41-7
M. Wt: 485.79 g/mol
InChI Key: WQFLVWXBCRJAQN-UHFFFAOYSA-N
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Description

2,3',5',6-Tetrabromodiphenyl ether is a brominated aromatic ether compound with the molecular formula C12H6Br4O and a molecular weight of 485.79 g/mol. It is a type of polybrominated diphenyl ether (PBDE), which are used as flame retardants in various materials to prevent or slow the spread of fire.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3',5',6-tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled temperature conditions to ensure the selective addition of bromine atoms to the desired positions on the diphenyl ether molecule.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar bromination techniques. Large reactors are employed to handle the increased volume of reactants, and the reaction conditions are optimized to maximize yield and purity. The resulting product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2,3',5',6-Tetrabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenols.

  • Reduction: Reduction reactions can produce diphenylmethanol or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl ethers.

Scientific Research Applications

2,3',5',6-Tetrabromodiphenyl ether has several scientific research applications across different fields:

  • Chemistry: It is used as a model compound in the study of brominated flame retardants and their environmental impact.

  • Biology: Research on the toxicological effects of PBDEs often involves this compound to understand its impact on biological systems.

  • Medicine: Studies on the potential health risks associated with exposure to PBDEs include investigations into the endocrine-disrupting properties of this compound.

  • Industry: It is used in the development of safer and more effective flame retardant materials.

Mechanism of Action

The mechanism by which 2,3',5',6-tetrabromodiphenyl ether exerts its effects involves its interaction with biological systems. It is known to disrupt thyroid hormone function by binding to thyroid hormone receptors, leading to potential endocrine disruption. The compound can also affect the nervous system by altering neurotransmitter function.

Molecular Targets and Pathways Involved:

  • Thyroid Hormone Receptors: Binding to these receptors can interfere with normal thyroid hormone signaling.

  • Neurotransmitter Systems: Interaction with neurotransmitter pathways can lead to changes in neural activity.

Comparison with Similar Compounds

  • 2,2',4,4'-Tetrabromodiphenyl ether

  • 2,2',3,3',4,4'-Hexabromodiphenyl ether

  • 2,2',4,4',5,5'-Hexabromodiphenyl ether

  • 2,2',4,4',5,6'-Hexabromodiphenyl ether

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Properties

IUPAC Name

1,3-dibromo-2-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-4-8(14)6-9(5-7)17-12-10(15)2-1-3-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLVWXBCRJAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879893
Record name BDE-73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-41-7
Record name 2,3',5',6-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5',6-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRO672A9UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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